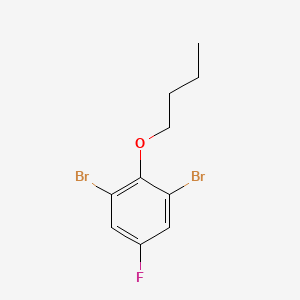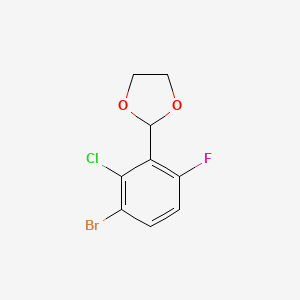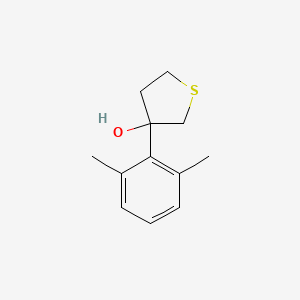
5-(1,3-Dioxolan-2-yl)-2-methoxyphenylmagnesium bromide, 0.25M THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Dioxolan-2-yl)-2-methoxyphenylmagnesium bromide, 0.25M THF (5-DMP-MgBr) is an organomagnesium reagent used in organic synthesis and in the preparation of organic compounds. It is a white solid that is soluble in organic solvents, such as tetrahydrofuran (THF). The reagent is commonly used in the synthesis of heterocyclic compounds, such as pyridines, and is also used in the preparation of aryl halides, aryl amines, and aryl ethers. It is a versatile reagent that is relatively inexpensive and easy to use.
Applications De Recherche Scientifique
5-(1,3-Dioxolan-2-yl)-2-methoxyphenylmagnesium bromide, 0.25M THF has been used in a variety of scientific research applications, including the synthesis of heterocyclic compounds such as pyridines and quinolines. It has also been used in the synthesis of aryl halides, aryl amines, and aryl ethers. In addition, the reagent has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Mécanisme D'action
The mechanism of action of 5-(1,3-Dioxolan-2-yl)-2-methoxyphenylmagnesium bromide, 0.25M THF is based on the nucleophilic substitution of a halide ion with a magnesium atom. The magnesium atom is a strong nucleophile and is able to react with the halide ion to form a magnesium-halide bond. The reaction is reversible and the product is isolated by precipitation with an aqueous solution of sodium chloride.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. The reagent is believed to be relatively non-toxic and is not known to have any adverse effects on human health. However, it is important to use the reagent in a well-ventilated area and to avoid contact with skin and eyes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 5-(1,3-Dioxolan-2-yl)-2-methoxyphenylmagnesium bromide, 0.25M THF for lab experiments include its low cost, its relative ease of use, and its versatility. The reagent is also relatively non-toxic and is not known to have any adverse effects on human health. However, the reagent is not suitable for the synthesis of all compounds and is limited in its scope.
Orientations Futures
Future research on 5-(1,3-Dioxolan-2-yl)-2-methoxyphenylmagnesium bromide, 0.25M THF should focus on improving the reagent's selectivity and efficiency, as well as exploring new applications for the reagent. In addition, further studies should be conducted to better understand the biochemical and physiological effects of the reagent. Finally, research should be conducted to develop new methods for the synthesis of compounds using the reagent.
Méthodes De Synthèse
5-(1,3-Dioxolan-2-yl)-2-methoxyphenylmagnesium bromide, 0.25M THF is synthesized by the reaction of 5-dioxolan-2-yl-2-methoxyphenylmagnesium bromide (DMP-MgBr) with 0.25M THF. The reaction is typically carried out at room temperature and is complete in a few minutes. The reaction is reversible and the product is isolated by precipitation with an aqueous solution of sodium chloride. The product is then dried and stored in a tightly sealed container.
Propriétés
IUPAC Name |
magnesium;2-(4-methoxybenzene-5-id-1-yl)-1,3-dioxolane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11O3.BrH.Mg/c1-11-9-4-2-8(3-5-9)10-12-6-7-13-10;;/h2-4,10H,6-7H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWFXUCHJDAJQC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=[C-]C=C(C=C1)C2OCCO2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrMgO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.40 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














